N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines has been described in various studies. One method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Chemical Reactions Analysis
The chemical reactions of thiazolo[3,2-a]pyrimidines involve various synthetic approaches . For example, compounds reacted with 1,4-dithiane-2,5-diol to produce ethyl 2′,5-diaryl-4′-hydroxy-7-methyl-3-oxo-4′,5′-dihydro-2′H,3H,5H-spiro[thiazolo[3,2-a]pyrimidine-2,3′-thiophene]-6-carboxylates .Scientific Research Applications
Therapeutic Potential
The compound is a derivative of imidazole . Imidazole derivatives have been reported to exhibit a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
NHC-Catalyzed Reactions
The N-mesityl group in the compound plays a significant role in NHC-catalyzed reactions . The presence of the N-mesityl group accelerates the formation of the Breslow intermediate, which is crucial in NHC-catalyzed reactions of enals .
Reactions with Electrophiles
The compound can react with various electrophiles . These reactions have been studied in detail, particularly reactions with N-electrophiles such as arenediazonium salts and nitrous acid, and C-electrophiles such as N,N-dimethylformamide dimethyl acetal (DMFDMA) .
Proton-Induced Fission
The compound has been investigated in the context of fast proton-induced fission of 238U . Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .
Neutrino Oscillations
The compound has been associated with the OPERA experiment, which was designed to conclusively prove that muon-neutrinos can convert to tau-neutrinos . This process, called neutrino oscillation, was awarded the 2015 Nobel Physics Prize .
Open Science Practices
The compound has been mentioned in the context of open science practices . Open science emphasizes efforts to make the scientific research process more inclusive, engaging both inside and outside actors in the research process .
Safety and Hazards
The safety and hazards of “N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” are not explicitly mentioned in the retrieved papers. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Future Directions
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The exploration of an efficient nanocatalyst with high catalytic properties is an active approach to avoid the limitations of traditional approaches for the synthesis of fused heterocycles .
Mechanism of Action
Target of Action
N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as Oprea1_850541, is a heterocyclic compound They are considered promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
They possess an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . This reactivity might play a crucial role in the interaction of these compounds with their targets.
Biochemical Pathways
. These activities suggest that the compound may interact with multiple biochemical pathways involved in cell proliferation, bacterial growth, and inflammation.
properties
IUPAC Name |
5-oxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-6-10(2)13(11(3)7-9)18-14(20)12-8-17-16-19(15(12)21)4-5-22-16/h6-8H,4-5H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKJDDFWBMDBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CN=C3N(C2=O)CCS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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